2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride
Overview
Description
“2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride” is a chemical compound with the IUPAC name (2S)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol hydrochloride . It has a molecular weight of 276.09 .
Synthesis Analysis
A series of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The compounds being synthesized will be added to the current information of piperidine substituted compounds in the development of drugs .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClF3NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H/t8-;/m1./s1 .Chemical Reactions Analysis
The analgesic action of the synthesized derivatives was estimated by means of the Hot Plate Method . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is stored under an inert atmosphere at room temperature .Scientific Research Applications
Orthometalation of Primary Amines
Primary benzylamines, including those with electron-withdrawing groups such as 2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine, have been orthometalated to study their potential in forming complex organometallic structures. These studies reveal the versatility of such amines in synthesizing orthometalated complexes with potential applications in catalysis and organic synthesis (Vicente et al., 1997).
Fluorinating Agent Applications
The compound has been investigated for its use in substituting hydroxyl groups with fluorine atoms in hydroxy-compounds. This application is particularly relevant in the synthesis of fluorinated organic compounds, which are of interest in various fields, including pharmaceuticals and materials science (Bergmann & Cohen, 1970).
Antidepressant Activity
Derivatives of 2-(phenyl)ethylamine have been studied for their antidepressant activity, indicating the potential use of the core structure as a scaffold for developing new therapeutic agents. These studies emphasize the role of halogen and methoxy substituents in enhancing the activity of these compounds (Yardley et al., 1990).
Photoaffinity Probes
Research into 3-aryl-3-(trifluoromethyl)diazirines, closely related to the chemical , has highlighted their application in photoaffinity labeling. These studies have implications for the development of tools for investigating molecular interactions within biological systems (Platz et al., 1991).
Corrosion Inhibitors
Imidazoline derivatives, structurally related to 2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. These findings point to potential applications in industrial settings where corrosion resistance is crucial (Zhang et al., 2015).
Mechanism of Action
The results indicate that these compounds are useful as analgesics . In the presence of naloxone, they displayed pain-relieving effects . Among active compounds, 3 (188%), 5 (137%), 6 (162%), and 8 (107%) respectively, emerged as the most effective analgesics and they depressed peripheral and centrally mediated pain by opioid-independent systems .
Safety and Hazards
Future Directions
The synthesized derivatives of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) were evaluated for in vivo analgesic potential . The results indicate that these compounds are useful as analgesics . This suggests that they could be further developed and studied for potential use in pain management .
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13;/h1-2,5H,3-4,14H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAKNVONJAFJKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C(F)(F)F)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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